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molecular formula C14H20FN3O B8674155 N-(1,2-Diethylpyrazolidin-4-yl)-4-fluorobenzamide CAS No. 70181-00-9

N-(1,2-Diethylpyrazolidin-4-yl)-4-fluorobenzamide

Cat. No. B8674155
M. Wt: 265.33 g/mol
InChI Key: DXSUWXAMHYCUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04207327

Procedure details

A solution of 10 g. (0.026 mole) of 1,2-diethyl-4-phthalimidopyrazolidine maleate in 25 ml. of 6 N hydrochloric acid was refluxed two hours, the resulting mixture was cooled and filtered. The filter cake was washed with water which was combined with the acidic solution. The acidic solution was made basic with dilute sodium hydroxide and cooled with ice. To the resulting solution was added 8.2 g. (0.052 mole) of p-fluorobenzoyl chloride and the mixture shaken for 10 minutes. The resulting mixture was extracted with chloroform, the chloroform diluted with an equal volume of isopropyl ether and the resulting solution extracted with dilute hydrochloric acid. The acid layer was made basic with dilute sodium hydroxide and extracted with chloroform. The chloroform was dried (sodium sulfate) and concentrated. The residue was crystallized from isooctaneisopropyl ether and recrystallized from isooctaneisopropyl ether containing a few drops of ethyl acetate and clarified by charcoal treatment. The product (2.0 g; 29%) melted at 114°-116° C.
Quantity
0.026 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.052 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)/C=C\C(O)=O.[CH2:9]([N:11]1[CH2:15][CH:14]([N:16]2C(=O)[C:19]3=[CH:22][CH:23]=[CH:24][CH:25]=[C:18]3[C:17]2=[O:26])[CH2:13][N:12]1[CH2:27][CH3:28])[CH3:10].Cl.[F:30]C1C=CC(C(Cl)=O)=CC=1>>[F:30][C:23]1[CH:22]=[CH:19][C:18]([C:17]([NH:16][CH:14]2[CH2:15][N:11]([CH2:9][CH3:10])[N:12]([CH2:27][CH3:28])[CH2:13]2)=[O:26])=[CH:25][CH:24]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.026 mol
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O.C(C)N1N(CC(C1)N1C(C=2C(C1=O)=CC=CC2)=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.052 mol
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with water which
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
ADDITION
Type
ADDITION
Details
To the resulting solution was added 8.2 g
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with chloroform
ADDITION
Type
ADDITION
Details
the chloroform diluted with an equal volume of isopropyl ether
EXTRACTION
Type
EXTRACTION
Details
the resulting solution extracted with dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform was dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from isooctaneisopropyl ether
CUSTOM
Type
CUSTOM
Details
recrystallized from isooctaneisopropyl ether containing a few drops of ethyl acetate

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C(=O)NC2CN(N(C2)CC)CC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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